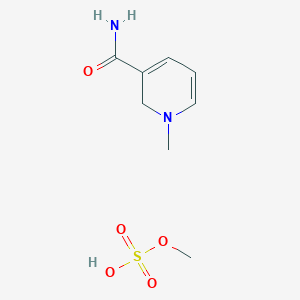
1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate is a chemical compound with a unique structure that includes a dihydropyridine ring
Méthodes De Préparation
The synthesis of 1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate typically involves the reaction of 1-methyl-1,2-dihydropyridine-3-carboxamide with methyl sulfate. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: This reaction can further reduce the compound to form different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate involves its interaction with specific molecular targets in biological systems. The compound may act on enzymes or receptors, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Methyl-1,2-dihydropyridine-3-carboxamide methyl sulfate can be compared with other similar compounds such as:
1-Methyl-1,2-dihydropyridine-3-carboxamide: This compound lacks the methyl sulfate group and may have different chemical and biological properties.
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide: This compound has an oxo group instead of a dihydropyridine ring, leading to different reactivity and applications.
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H14N2O5S |
|---|---|
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
methyl hydrogen sulfate;1-methyl-2H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H10N2O.CH4O4S/c1-9-4-2-3-6(5-9)7(8)10;1-5-6(2,3)4/h2-4H,5H2,1H3,(H2,8,10);1H3,(H,2,3,4) |
Clé InChI |
NZEWLTWQAFMTFX-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=CC=C1)C(=O)N.COS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


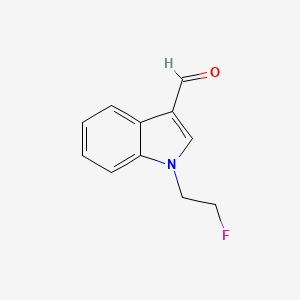
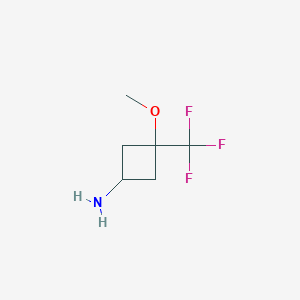
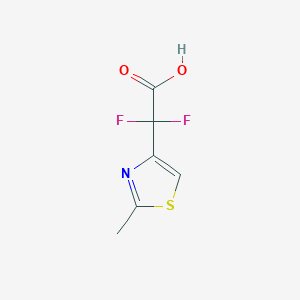
![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
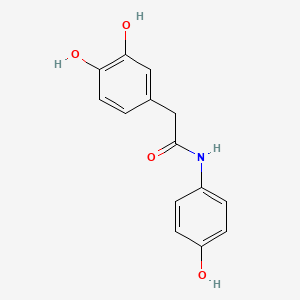
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
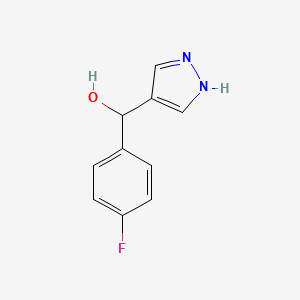
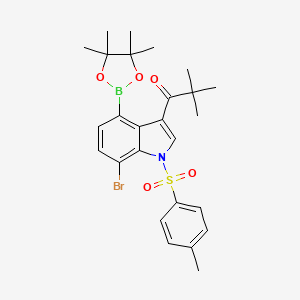
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
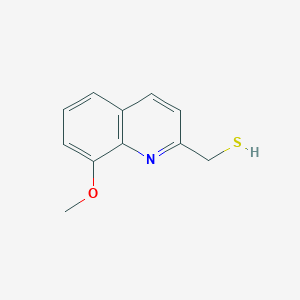
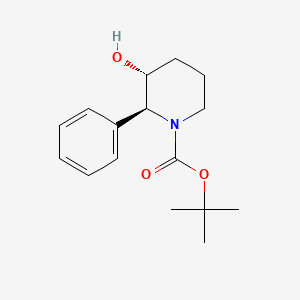
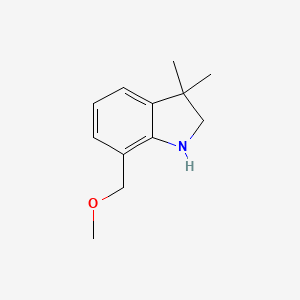
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)
